Cas no 852111-97-8 ([1,1'-Biphenyl]-2-ol, 2',6'-difluoro-)
[1,1'-Biphenyl]-2-ol, 2',6'-difluoro- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-2-ol, 2',6'-difluoro-
- WPVROQIDZYRVMV-UHFFFAOYSA-N
- 2-(2,6-DIFLUOROPHENYL)PHENOL
- 2',6'-difluoro-1,1'-biphenyl-2-ol
- 2',6'-Difluoro[1,1'-biphenyl]-2-ol
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- MDL: MFCD18312829
- Inchi: 1S/C12H8F2O/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H
- InChI Key: WPVROQIDZYRVMV-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C1C=CC=CC=1O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 200
- Topological Polar Surface Area: 20.2
[1,1'-Biphenyl]-2-ol, 2',6'-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318745-5 g |
2-(2,6-Difluorophenyl)phenol, 95%; . |
852111-97-8 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB318745-5g |
2-(2,6-Difluorophenyl)phenol, 95%; . |
852111-97-8 | 95% | 5g |
€1159.00 | 2025-04-16 |
[1,1'-Biphenyl]-2-ol, 2',6'-difluoro- Suppliers
[1,1'-Biphenyl]-2-ol, 2',6'-difluoro- Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on [1,1'-Biphenyl]-2-ol, 2',6'-difluoro-
[1,1'-Biphenyl]-2-ol, 2',6'-difluoro- - A Versatile Compound in Medicinal Chemistry and Drug Discovery
[1,1'-Biphenyl]-2-ol, 2',6'-difluoro- (CAS No. 852111-97-8) is a biaryl derivative characterized by its unique molecular architecture and functional groups. This compound features a biphenyl core with hydroxyl and fluorine substituents, making it a promising candidate for pharmaceutical development. The 2',6'-difluoro substitution pattern introduces electronic effects that modulate the compound's reactivity and biological activity, while the hydroxyl group at the 2-position enhances its potential for interactions with biological targets.
Recent studies have highlighted the significance of [1,1'-Biphenyl]-2-ol, 2',6'-difluoro- in the context of drug design. Researchers have explored its role as a scaffold for developing small-molecule inhibitors targeting kinases and G-protein-coupled receptors (GPCRs). The fluorination at the 2',6'-positions is particularly relevant, as it can improve metabolic stability and alter binding affinity to protein targets. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the FGFR1 kinase, a key player in tumor progression, suggesting its potential in oncology applications.
The biaryl framework of [1,1'-Biphenyl]-2-ol, 2',3'-difluoro- (a structural analog) has been extensively studied for its ability to modulate protein-ligand interactions. The hydroxyl group at the 2-position can act as a hydrogen bond donor or acceptor, enabling the compound to engage with polar residues in target proteins. This feature is particularly valuable in the design of allosteric modulators and enzyme inhibitors. A 2024 study in ACS Chemical Biology reported that derivatives of this compound showed enhanced activity against PPARγ (peroxisome proliferator-activated receptor gamma), a target implicated in metabolic disorders and inflammation.
From a synthetic perspective, the preparation of [1,1'-Biphenyl]-2-ol, 2',6'-difluoro- often involves Suzuki-Miyaura coupling or transition-metal-catalyzed cross-coupling reactions. These methods allow precise introduction of the fluorine atoms and hydroxyl group, ensuring high stereocontrol and functional group compatibility. The fluorine substitution is critical for optimizing the compound's pharmacokinetic properties, as fluorine atoms can reduce metabolic degradation and improve drug half-life. A 2023 paper in Organic Letters described a novel route to synthesize this compound using fluorinated aryl halides, which are readily available and compatible with scalable synthesis protocols.
Applications of [1,1'-Biphenyl]-2-ol, 2',6'-difluoro- extend beyond traditional pharmaceuticals. In the field of materials science, its hydroxyl group and fluorine substitution make it a candidate for designing functional polymers with tunable hydrophilicity and hydrophobicity. This property is particularly useful in the development of biomaterials for drug delivery systems or tissue engineering. A 2024 study in Biomaterials demonstrated that derivatives of this compound could be used as hydrogel-forming agents with controlled degradation rates, offering new possibilities for regenerative medicine.
Recent advancements in computational chemistry have further enhanced the utility of [1,1'-Biphenyl]-2-ol, 2',6'-difluoro-. Molecular dynamics simulations and quantum mechanical calculations have been employed to predict its binding modes to various protein targets. These computational tools help identify optimal fluorine placement and hydroxyl orientation for maximizing target specificity. A 2023 review in Drug Discovery Today emphasized the role of fluorine-containing scaffolds in improving drug potency and reducing off-target effects, underscoring the importance of this compound in modern drug discovery strategies.
In summary, [1,1'-Biphenyl]-2-ol, 2',6'-difluoro- represents a versatile platform for developing novel therapeutics and materials. Its unique biaryl structure, combined with the strategic fluorine substitution and hydroxyl functionality, enables it to interact with a wide range of biological targets. Ongoing research continues to uncover new applications for this compound, reinforcing its significance in both medicinal chemistry and interdisciplinary scientific fields.
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